molecular formula C19H20N4O3S2 B1662995 T16AInh-A01 CAS No. 552309-42-9

T16AInh-A01

Numéro de catalogue B1662995
Numéro CAS: 552309-42-9
Poids moléculaire: 416.5 g/mol
Clé InChI: QSIYTNYMBWYHAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

T16AInh-A01 is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC)/transmembrane protein 16A (TMEM16A, ANO1) with an IC50 of 1.8 μM .


Synthesis Analysis

This compound is an aminophenylthiazole and is a potent transmembrane protein 16A (TMEM16A) inhibitor, inhibiting TMEM16A-mediated chloride currents with an IC50 value of 1 µM .


Molecular Structure Analysis

The molecular structure of this compound is 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-acetamide .


Chemical Reactions Analysis

This compound has been shown to have significant inhibitory effects on the mRNA levels of ANO1 and α-SMA, but it has a negligible effect on ANO1 at the protein level . It also led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.52 and its molecular formula is C19H20N4O3S2 . It is a white to beige powder that is soluble in DMSO at a concentration of 5 mg/mL when warmed .

Applications De Recherche Scientifique

Traitement de la douleur neuropathique

T16AInh-A01 a été étudié pour son rôle dans le traitement de la douleur neuropathique. Il s'avère être un inhibiteur sélectif de TMEM16A, qui peut inverser l'hyperexcitabilité des neurones du ganglion de la racine dorsale (DRG) . Cela suggère que this compound pourrait potentiellement être utilisé pour traiter la douleur neuropathique induite par une lésion nerveuse épargnée (SNI) .

Gestion de l'épilepsie

Des recherches ont montré que this compound peut supprimer la susceptibilité aux crises héréditaires chez les rats génétiquement sujets à l'épilepsie . L'activation des canaux TMEM16A par this compound a considérablement réduit l'incidence des crises de course folle et des crises tonico-cloniques généralisées, suggérant son utilisation potentielle dans la gestion de l'épilepsie .

Inhibition de la prolifération des cellules tumorales

Il a été constaté que this compound inhibe les augmentations induites par l'EGF des courants CaCC, ce qui peut bloquer la prolifération des cellules tumorales in vitro . Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement du cancer.

Recherche sur les cellules des glandes salivaires

This compound est un inhibiteur sélectif de TMEM16A qui inhibe fortement le courant chlorure dans les cellules des glandes salivaires . Cette propriété en fait un outil utile dans la recherche sur les cellules des glandes salivaires et les maladies associées.

Recherche sur les cellules épithéliales intestinales et respiratoires

Il a été constaté que this compound inhibe faiblement le courant CaCC total dans les cellules épithéliales intestinales et respiratoires, mais il bloque principalement un courant chlorure transitoire initial, stimulé par l'agoniste . Cela suggère que this compound pourrait être utilisé dans la recherche sur les cellules épithéliales intestinales et respiratoires.

Recherche sur le syndrome de douleur réfractaire chronique

Le rôle de TMEM16A dans le syndrome de douleur réfractaire chronique, une affection cliniquement courante qui touche environ 7 à 10 % de la population mondiale, peut être étudié à l'aide de this compound . En inhibant TMEM16A, les chercheurs peuvent mieux comprendre les mécanismes moléculaires de cette affection complexe .

In Vivo

In vivo studies have been conducted to evaluate the therapeutic potential of T16AInh-A01. These studies have used animal models to assess the efficacy of the peptide in treating various diseases and conditions. The results of these studies have demonstrated that this compound has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.

In Vitro

In vitro studies have been conducted to evaluate the pharmacological properties of T16AInh-A01. These studies have used cell-based assays to evaluate the binding affinity of the peptide for the target receptor, its binding affinity to other receptors, and its biochemical and physiological effects on cells. These studies have demonstrated that this compound has a high affinity for the target receptor and a low affinity for other receptors.

Mécanisme D'action

Target of Action

T16AInh-A01 is a potent inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) . TMEM16A functions as a calcium-activated chloride channel (CaCC) .

Mode of Action

This compound inhibits TMEM16A-mediated chloride currents . It interacts with TMEM16A, blocking the channel and preventing the flow of chloride ions . This inhibition is significant in salivary gland cells but has very little effect in airway and intestinal cells .

Biochemical Pathways

The inhibition of TMEM16A by this compound affects several biochemical pathways. One key pathway involves the ERK signaling pathway and NK-1 . TMEM16A, the ERK pathway, and NK-1 are activated in the dorsal root ganglion (DRG) after spared nerve injury (SNI) . ERK and NK-1 are downstream of TMEM16A activation .

Pharmacokinetics

It’s known that this compound can be administered intrathecally .

Result of Action

The inhibition of TMEM16A by this compound has several effects at the molecular and cellular levels. It prevents SNI-induced allodynia . It also reverses the hyperexcitability of DRG neurons harvested from rats after SNI . In addition, it blocks proliferation of tumor cells in vitro .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the context of ischemic stroke, TMEM16A expression was found to be upregulated in the injured kidney . In vivo knockdown of TMEM16A effectively prevented cisplatin-induced tubular cell apoptosis, inflammation, and kidney function loss . This suggests that the action of this compound can be influenced by the pathological environment.

Activité Biologique

T16AInh-A01 has been shown to have biological activity in various cell-based assays. These assays have demonstrated that the peptide has a high affinity for the target receptor and a low affinity for other receptors. Additionally, the peptide has been shown to modulate the activity of the receptor, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cells. These effects include the modulation of signaling pathways, the stimulation of cell proliferation, and the regulation of gene expression. Additionally, the peptide has been shown to reduce inflammation and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using T16AInh-A01 for laboratory experiments include its high affinity for the target receptor and its low affinity for other receptors. Additionally, the peptide has been shown to modulate the activity of the receptor, resulting in the desired therapeutic effect. The limitations of using this compound for laboratory experiments include the fact that it is a synthetic peptide and therefore may not have the same efficacy as a natural peptide. Additionally, the peptide may have adverse effects on cells that are not related to the target receptor.

Orientations Futures

The future directions for research on T16AInh-A01 include further in vivo and in vitro studies to evaluate its efficacy in the treatment of various diseases and conditions. Additionally, further studies are needed to evaluate the safety and toxicity of the peptide. Additionally, further studies are needed to investigate the mechanism of action of the peptide and to identify potential drug interactions. Finally, further studies are needed to evaluate the potential for the peptide to be used as a therapeutic agent in humans.

Safety and Hazards

T16AInh-A01 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Propriétés

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYTNYMBWYHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

552309-42-9
Record name 552309-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T16AInh-A01
Reactant of Route 2
Reactant of Route 2
T16AInh-A01
Reactant of Route 3
Reactant of Route 3
T16AInh-A01
Reactant of Route 4
Reactant of Route 4
T16AInh-A01
Reactant of Route 5
Reactant of Route 5
T16AInh-A01
Reactant of Route 6
Reactant of Route 6
T16AInh-A01

Q & A

Q1: What is the primary target of T16Ainh-A01?

A1: this compound selectively inhibits Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A) [].

Q2: How does this compound interact with ANO1 channels?

A2: While the precise binding site of this compound on ANO1 remains to be fully elucidated, studies suggest it may involve competitive interaction with calcium binding sites or electrostatic repulsion at the cytoplasmic surface of the channel, ultimately blocking chloride ion conductance [].

Q3: What are the downstream effects of ANO1 inhibition by this compound?

A3: Inhibiting ANO1 with this compound can lead to various downstream effects depending on the cell type and physiological context. Some observed effects include:

  • Reduced cell proliferation and migration: This has been observed in various cell types, including human lung fibroblasts, airway and intestinal epithelial cells, brain capillary endothelial cells, and cancer cell lines [, , , ].
  • Suppressed collagen secretion: this compound has shown potential in reducing collagen secretion in cardiac fibroblasts, suggesting a potential role in mitigating fibrosis [].
  • Modulation of smooth muscle tone: In airway smooth muscle, this compound can induce relaxation, while in vascular smooth muscle, it can inhibit pressure-induced myogenic constriction [, ].
  • Altered neuronal excitability: this compound has been shown to modulate synaptic transmission in the retina and affect pain signaling in sensory neurons [, ].

Q4: Does this compound affect the activity of other chloride channels?

A4: While considered a selective ANO1 inhibitor, this compound has been reported to partially inhibit the volume-regulated anion channel (VRAC) at higher concentrations []. This finding highlights the need for careful interpretation of results when using this compound in systems where other chloride channels might be present.

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not provide details on the spectroscopic characterization of this compound.

Q7: How stable is this compound under various experimental conditions?

A7: The stability of this compound under different experimental conditions, such as varying temperatures, pH levels, or exposure to light, is not explicitly discussed in the provided research excerpts. Further investigation into the compound's stability profile would be beneficial for researchers planning to utilize it in their experiments.

Q8: What is the potency of this compound in inhibiting ANO1?

A8: this compound inhibits ANO1 with an IC50 of approximately 1 μM []. This signifies its high potency in blocking ANO1-mediated chloride currents.

Q9: What are the potential therapeutic applications of this compound?

A9: Given its inhibitory action on ANO1, this compound has garnered interest as a potential therapeutic agent for various conditions, including:

  • Pulmonary fibrosis: By reducing collagen secretion and myofibroblast differentiation, this compound might be beneficial in mitigating lung fibrosis [].
  • Hypertension: this compound's ability to relax airway smooth muscle and inhibit vascular smooth muscle contraction suggests potential applications in managing hypertension and asthma [, ].
  • Pain: this compound's involvement in modulating pain signaling pathways, as evidenced by its effects on capsaicin-induced pain behaviors, highlights its potential as an analgesic [].
  • Cancer: Studies have demonstrated that this compound can suppress the proliferation, migration, and invasion of various cancer cell lines, indicating its potential as an anti-cancer agent [, , ].
  • Diabetic erectile dysfunction []
  • Chronic rhinosinusitis []
  • Human respiratory syncytial virus infection []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.